

# Application Notes and Protocols: Studying KRAS Biology with Adagrasib in Patient-Derived Organoids

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2] For many years, KRAS was considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP.[3] The discovery of a switch-II pocket in the KRAS G12C mutant has led to the development of targeted inhibitors, such as adagrasib (MRTX849).[4] Adagrasib is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[5][6][7] This inhibition prevents downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, ultimately leading to the suppression of tumor cell growth and proliferation.[6][8][9]

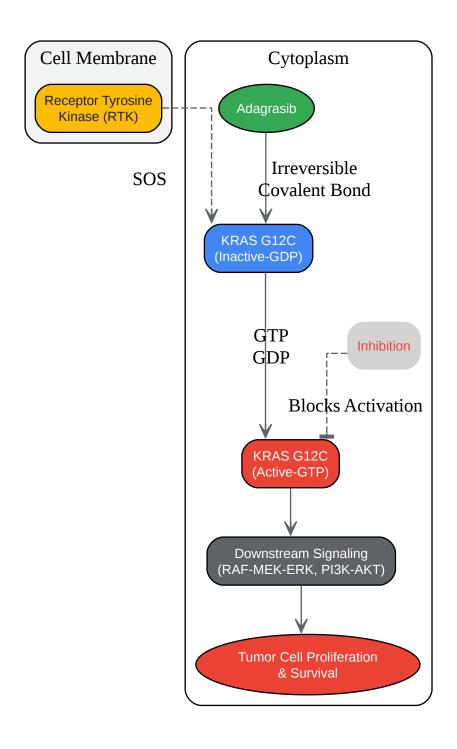
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model for studying cancer biology and drug response.[1][3] These three-dimensional, in vitro cultures are derived from patient tumors and faithfully recapitulate the genetic and phenotypic characteristics of the original tumor, making them a more clinically relevant model than traditional 2D cell lines.[2] This document provides detailed application notes and protocols for utilizing **adagrasib** to study KRAS G12C biology in patient-derived organoids.



### **Adagrasib: Mechanism of Action**

Adagrasib is a highly selective, orally bioavailable small molecule inhibitor of KRAS G12C. The G12C mutation results in the substitution of glycine with cysteine at codon 12 of the KRAS protein. This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling.[5] Adagrasib covalently binds to the mutant cysteine-12, trapping KRAS G12C in its inactive, GDP-bound conformation.[4][7] This prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream effector pathways.





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Figure 1: Mechanism of Action of Adagrasib on KRAS G12C.

# Clinical Efficacy of Adagrasib in KRAS G12C-Mutated Cancers



Clinical trials have demonstrated the efficacy of **adagrasib** in patients with KRAS G12C-mutated solid tumors, particularly in non-small cell lung cancer. The KRYSTAL-1 trial, a phase 1/2 study, evaluated **adagrasib** in patients with advanced solid tumors harboring a KRAS G12C mutation.

Table 1: Efficacy of **Adagrasib** in KRAS G12C-Mutated Non-Small Cell Lung Cancer (KRYSTAL-1, Cohort A)

Endpoint	Value
Objective Response Rate (ORR)	43%[10]
Disease Control Rate (DCR)	80%[10]
Median Duration of Response (DoR)	8.5 months[10]
Median Progression-Free Survival (PFS)	6.5 months[10]
Median Overall Survival (OS)	12.6 months[10]

Table 2: Efficacy of Adagrasib in Other KRAS G12C-Mutated Solid Tumors (KRYSTAL-1)

Tumor Type	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Colorectal Cancer (monotherapy)	19%	5.6 months	Not Reported
Pancreatic Cancer	33.3%	7.4 months	14.0 months[11]
Biliary Tract Cancer	41.7%	8.6 months	15.1 months[11]

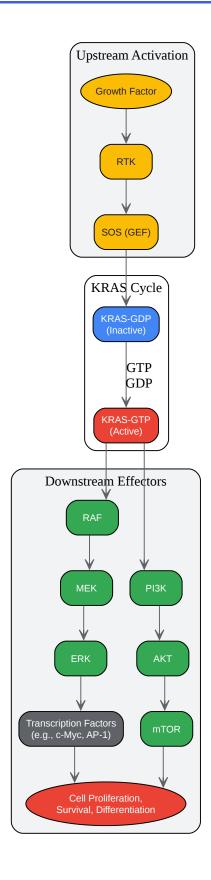
# Experimental Workflow for Studying Adagrasib in Patient-Derived Organoids

The following workflow outlines the key steps for investigating the effects of **adagrasib** on patient-derived organoids with KRAS G12C mutations.









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